2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
“2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5NO4 . It has a molecular weight of 143.10 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid” consists of an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a carboxylic acid group .Scientific Research Applications
Synthesis Applications
Synthesis of Tricyclic Isoindoles and Thiazolo[3,2-c][1,3]benzoxazines The research by Melo et al. (2004) explores the thermolysis of carboxylic acids, including 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid, to produce novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles. The work details the synthesis of these compounds and their structural determination through X-ray crystallography (Melo et al., 2004).
Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, exploring their transformations and applications in further chemical reactions (Prokopenko et al., 2010).
Mechanistic Investigation of Lithiated Oxazoles Capriati et al. (2002) conducted a mechanistic study on the addition of lithiated oxazoles to nitrones, revealing the formation of various dihydro-1,3-oxazoles and examining the stereochemistry of these reactions (Capriati et al., 2002).
Foldamer Design and Application
Pseudopeptide Foldamers The Homo-Oligomers of Benzyl (4S,5R)-5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylate
The study by Tomasini et al. (2003) focuses on designing pseudopeptide foldamers using 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block. The research explores the helical conformation of these foldamers and their potential applications in various fields (Tomasini et al., 2003).
Synthesis of Novel Tricyclic Isoindole Derivatives
Synthesis of Novel Tricyclic Isoindole Derivatives Melo et al. (2003) synthesized novel 3-methylene-2,5-dioxo-3H,9bH-oxazolo[2,3-a]isoindoles from the thermolysis of specific carboxylic acids, providing insights into the structural aspects of these compounds (Melo et al., 2003).
properties
IUPAC Name |
2-methyl-3-oxo-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-6-4(7)2-3(10-6)5(8)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZAVECFEDUDCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid | |
CAS RN |
1503697-10-6 | |
Record name | 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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